molecular formula C5H8N4OS B1462243 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide CAS No. 42047-30-3

2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

Cat. No. B1462243
CAS RN: 42047-30-3
M. Wt: 172.21 g/mol
InChI Key: HGADUKJBSPVNRC-UHFFFAOYSA-N
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Description

2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been found to have a variety of biological activities.

Scientific Research Applications

Antiviral and Virucidal Activity

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, closely related to 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide, have been synthesized and studied for their antiviral and virucidal activities. These compounds have shown potential in reducing viral replication in viruses like human adenovirus type 5 and ECHO-9 virus, indicating their significance in antiviral research (Wujec et al., 2011).

Antiexudative Activity

Research on pyrolin derivatives of similar triazole compounds has revealed significant antiexudative properties. This suggests a potential application in treating conditions that involve fluid leakage, such as inflammation (Chalenko et al., 2019).

Pharmacological Properties

The pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been explored, particularly their effects on the central nervous system (CNS) in mice. This highlights the potential of triazole compounds in CNS-related therapeutic applications (Maliszewska-Guz et al., 2005).

Antimicrobial Activity

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized and shown to possess antimicrobial activity against various bacteria and fungi. This underscores the potential use of triazole compounds in combating microbial infections (Baviskar et al., 2013).

properties

IUPAC Name

2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-3-7-8-5(11)9(3)2-4(6)10/h2H2,1H3,(H2,6,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGADUKJBSPVNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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